molecular formula C23H22N6O2 B1666412 A81988 CAS No. 141887-34-5

A81988

Cat. No.: B1666412
CAS No.: 141887-34-5
M. Wt: 414.5 g/mol
InChI Key: DLMNZGAILMQDHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

A-81988 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of a biphenyl tetrazole intermediate, which is then coupled with a pyridine derivative to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of A-81988 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

A-81988 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of A-81988, which can have different pharmacological properties and applications .

Scientific Research Applications

A-81988 has a wide range of scientific research applications, including:

Mechanism of Action

A-81988 exerts its effects by competitively binding to angiotensin type 1 receptors, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin type 1 receptors, which are primarily found in vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A-81988

A-81988 is unique due to its high potency and selectivity for angiotensin type 1 receptors. It has been shown to have a high binding affinity and competitive inhibition, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNZGAILMQDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161846
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141887-34-5
Record name A 81988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 81988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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